Bace1-IN-8
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Overview
Description
Bace1-IN-8 is a compound that acts as an inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is an aspartyl protease involved in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting BACE1, this compound aims to reduce the formation of amyloid plaques, potentially offering therapeutic benefits for Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bace1-IN-8 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization The synthetic route may involve the use of various reagents and catalysts under controlled conditions to achieve the desired product
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of large-scale reactors, efficient purification techniques, and stringent quality control measures. The goal is to produce the compound in sufficient quantities for clinical and commercial use while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Bace1-IN-8 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Bace1-IN-8 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of BACE1 and its effects on amyloid-beta production.
Biology: Investigated for its role in modulating cellular processes related to amyloid precursor protein cleavage.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease by reducing amyloid plaque formation.
Industry: Utilized in the development of diagnostic assays and screening platforms for BACE1 inhibitors.
Mechanism of Action
Bace1-IN-8 exerts its effects by binding to the active site of BACE1, thereby inhibiting its enzymatic activity. This prevents the cleavage of amyloid precursor protein, reducing the production of amyloid-beta peptides. The molecular targets involved include the catalytic aspartyl residues of BACE1, which are essential for its proteolytic function. By blocking these residues, this compound effectively reduces amyloid-beta generation and its associated neurotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Bace1-IN-8 in their function as BACE1 inhibitors. These include:
- Peiminine
- 27-Deoxywithaferin A
- Fucotriphlorethol A
- Phlorofucofuroeckol
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against BACE1. Compared to other inhibitors, it may offer improved selectivity and reduced off-target effects, making it a promising candidate for therapeutic development. Additionally, its chemical structure and functional groups contribute to its distinct pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C29H45N5O7 |
---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(3S,6S,9S,11Z)-9-[(1R)-1-hydroxy-2-(4-methylanilino)ethyl]-2,2-dimethyl-4,7-dioxo-6-propyl-1-oxa-5,8-diazacyclotridec-11-en-3-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H45N5O7/c1-5-8-22-27(39)32-21(23(35)17-31-19-12-10-18(2)11-13-19)9-6-7-16-41-29(3,4)25(28(40)33-22)34-26(38)20(30)14-15-24(36)37/h6-7,10-13,20-23,25,31,35H,5,8-9,14-17,30H2,1-4H3,(H,32,39)(H,33,40)(H,34,38)(H,36,37)/b7-6-/t20-,21-,22-,23+,25+/m0/s1 |
InChI Key |
YDTHIGXAFROGAR-CTTVLEHMSA-N |
Isomeric SMILES |
CCC[C@H]1C(=O)N[C@@H](C/C=C\COC([C@@H](C(=O)N1)NC(=O)[C@H](CCC(=O)O)N)(C)C)[C@@H](CNC2=CC=C(C=C2)C)O |
Canonical SMILES |
CCCC1C(=O)NC(CC=CCOC(C(C(=O)N1)NC(=O)C(CCC(=O)O)N)(C)C)C(CNC2=CC=C(C=C2)C)O |
Origin of Product |
United States |
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